4,6-Dichloro-2H-indol-2-one

NMDA receptor glycine binding site structure-activity relationship

Uniquely differentiated 4,6-dichloro oxindole scaffold. The 4,6-dichloro substitution pattern yields superior NMDA receptor glycine site binding affinity vs. unsubstituted, 5-tert-butyl, or 5,6-dichloro regioisomers—the latter preferentially engaging serotonin receptors. Validated in the clinical candidate gavestinel (Ki 3.0 nM). Ideal for CNS PET tracer development and AML differentiation probe optimization. COX-2-sparing baseline scaffold (IC50 ~100 µM) ensures selectivity benchmarking. Research-use only; ≥95% purity.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 1082041-83-5
Cat. No. B1429459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2H-indol-2-one
CAS1082041-83-5
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2Cl)Cl)NC1=O
InChIInChI=1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
InChIKeyJYYCEJLNDXFTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2H-indol-2-one: Core Scaffold Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


4,6-Dichloro-2H-indol-2-one (CAS 1082041-83-5; also named 4,6-dichloro-1,3-dihydro-2H-indol-2-one or 4,6-dichloro-2-oxindole) is a bicyclic nitrogen-containing heterocycle belonging to the oxindole (indolin-2-one) family, bearing chlorine atoms at the 4- and 6-positions of the fused benzene ring . The compound has the molecular formula C₈H₅Cl₂NO, a molecular weight of approximately 202.04 g/mol, and is typically supplied as a solid with a minimum purity specification of 95% (with select vendors offering ≥98% purity grades) . As a chlorinated oxindole building block, it serves as a versatile intermediate for constructing 4,6-dichloroindole-2-carboxylic acid derivatives, hydrazones, and 3-substituted analogs that have been investigated as ligands for the glycine binding site of the NMDA receptor, COX-2 probes, and cell-differentiation modulators [1].

Why 4,6-Dichloro-2H-indol-2-one Cannot Be Replaced by 5,6-Dichloro, Mono-Chloro, or Unsubstituted Oxindole Analogs


The position of chlorine substitution on the oxindole benzene ring is a dominant determinant of biological target engagement. Systematic structure–activity relationship (SAR) studies on the indole nucleus have demonstrated that the 4,6-dichloro substitution pattern yields measurably higher binding affinity for the NMDA receptor glycine site compared to 5-tert-butyl substitution or no substitution at all [1]. In contrast, 5,6-dichloroindolin-2-one and mono-chlorinated oxindoles (e.g., 5-chloro- or 6-chloro-oxindole) exhibit divergent selectivity profiles—for instance, 5,6-dichloroindole derivatives have been reported to preferentially engage serotonin 5-HT₂A/5-HT₂C receptors rather than the glycine site . Furthermore, the 2-oxindole (ketone) oxidation state of the target compound distinguishes it from the corresponding 4,6-dichloroisatin (indole-2,3-dione; CAS 18711-15-4), which is a known KRasG12C inhibitor with a fundamentally different biological mechanism . These structural nuances mean that generic substitution among dichlorooxindole regioisomers or oxidation-state variants cannot preserve target-binding profiles, synthetic route compatibility, or downstream pharmacological readouts.

4,6-Dichloro-2H-indol-2-one Quantitative Differentiation Evidence: Head-to-Head Binding and Phenotypic Data vs. Closest Analogs


NMDA Glycine Site Binding Affinity: 4,6-Dichloro Substitution Pattern Elevates Affinity Over 5-tert-Butyl and Unsubstituted Indole Scaffolds

In a systematic evaluation of indole substitution patterns using [³H]MDL 105,519 displacement assays on pig cortical brain membranes, the 4,6-dichloro substitution pattern conferred higher binding affinity for the NMDA glycine site compared to both 5-tert-butyl-substituted and completely unsubstituted indole derivatives [1]. While the unsubstituted and 5-tert-butyl indole scaffolds represent weaker and intermediate affinity baselines respectively, the 4,6-dichloro pattern emerges as the highest-affinity substitution among the three, establishing it as the preferred pharmacophoric element for glycine site antagonist design [1]. Further quantitative confirmation comes from 4,6-dichloroindole-2-carboxylic acid derivatives: 4,6-dichloro-3-(2-phenylcarbamoyl-ethyl)-1H-indole-2-carboxylic acid exhibits an IC₅₀ of 36 nM, and the related 3-(2-carboxy-ethyl)-4,6-dichloro-1H-indole-2-carboxylic acid shows an IC₅₀ of 70 nM in [³H]L-689,560 binding to the glycine site of rat cortical NMDA receptors [2]. The most potent derivative, 3-[(carboxymethyl)thio]-2-carboxy-4,6-dichloroindole, reaches an IC₅₀ of 100 nM [3].

NMDA receptor glycine binding site structure-activity relationship indole substitution pattern

COX-2 Inhibitory Potency: 4,6-Dichloro-2H-indol-2-one Demonstrates Weak COX-2 Engagement vs. Clinical and Preclinical Benchmark Inhibitors

In a ChEMBL-curated enzyme inhibition assay measuring reduction in PGF₂α production by human COX-2, 4,6-dichloro-2H-indol-2-one (CHEMBL4249650; BDBM50462394) exhibited an IC₅₀ of 1.00 × 10⁵ nM (100 µM) [1]. This value is approximately 3,300-fold weaker than the clinically used selective COX-2 inhibitor celecoxib, which shows an IC₅₀ of approximately 0.03 µM (30 nM) in comparable in vitro COX-2 assays [2]. The weak COX-2 activity of 4,6-dichloro-2H-indol-2-one distinguishes it from potent anti-inflammatory oxindole derivatives such as compound 4h, which exhibits dual COX-2/5-LOX inhibition with IC₅₀ values of 0.053 µM and 0.42 µM respectively [3].

COX-2 inhibition cyclooxygenase-2 oxindole selectivity profiling

Phenotypic Differentiation Activity: 4,6-Dichloro-2H-indol-2-one Arrests Proliferation of Undifferentiated Cells and Induces Monocytic Differentiation

Patent-associated biological profiling data indicate that 4,6-dichloro-2H-indol-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, providing a rationale for its use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype distinguishes 4,6-dichloro-2H-indol-2-one from many oxindole analogs that operate primarily through kinase inhibition (e.g., sunitinib-like VEGFR/PDGFR inhibitors) or direct cytotoxicity without differentiation commitment [2]. While quantitative EC₅₀ values for differentiation induction are not publicly disclosed in the accessible patent abstracts, the described activity profile places this compound in a distinct functional category relative to growth-factor-receptor-targeted oxindoles.

cell differentiation monocyte undifferentiated cells anticancer psoriasis

Synthetic Tractability as a Gateway to 4,6-Dichloroindole-2-carboxylic Acid PET Radioligands and GV150526-Class NMDA Antagonists

4,6-Dichloro-2H-indol-2-one serves as a direct synthetic precursor to 4,6-dichloroindole-2-carboxylic acids, a scaffold class that includes the clinical-stage glycine site antagonist gavestinel (GV150526; Ki = 3.0 nM for the glycine binding site) [1] and ¹¹C/¹⁸F-labeled PET radioligands developed for in vivo imaging of NMDA receptors [2]. The oxindole ketone at position 2 provides a versatile functional handle for oxidation to the carboxylic acid, C-3 functionalization via hydrazone or Knoevenagel condensation, and subsequent elaboration to high-affinity glycine site ligands [3]. In contrast, the 5,6-dichlorooxindole regioisomer lacks this established trajectory toward glycine site modulators and is instead primarily explored for serotonin receptor-targeted chemistry .

PET radioligand NMDA receptor imaging GV150526 synthetic intermediate 4,6-dichloroindole

4,6-Dichloro-2H-indol-2-one: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: NMDA Glycine Site Antagonist Lead Generation and SAR Expansion

For drug discovery programs targeting the glycine co-agonist binding site of the NMDA receptor (indications: stroke, traumatic brain injury, epilepsy, neuropathic pain), 4,6-dichloro-2H-indol-2-one offers the optimal starting scaffold. The 4,6-dichloro substitution pattern has been empirically demonstrated to yield higher glycine site affinity than 5-tert-butyl or unsubstituted indole analogs [1]. Downstream 4,6-dichloroindole-2-carboxylic acid derivatives achieve nanomolar IC₅₀ values (27–100 nM) in [³H]L-689,560 binding assays [2], and the clinical candidate gavestinel (GV150526) was built on this exact scaffold, achieving a Ki of 3.0 nM [3]. The C-3 position of 4,6-dichloro-2H-indol-2-one is amenable to hydrazone formation, Knoevenagel condensation, and Mannich reactions, enabling rapid library synthesis for SAR exploration [4].

Chemical Biology: Differentiation Therapy Probe Development for Oncology and Dermatology

The reported ability of 4,6-dichloro-2H-indol-2-one to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] positions this compound as a probe molecule for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy and hyperproliferative skin disorders such as psoriasis. Unlike oxindole kinase inhibitors that operate via ATP-competitive mechanisms (e.g., sunitinib analogs targeting VEGFR, PDGFR, or RET) [2], this compound's differentiation-inducing phenotype suggests engagement of distinct epigenetic or transcriptional regulatory pathways. Researchers investigating non-cytotoxic differentiation approaches can leverage this mechanistically differentiated scaffold as a starting point for probe optimization.

Radiopharmaceutical Chemistry: PET/SPECT Tracer Development for NMDA Receptor Imaging

4,6-Dichloro-2H-indol-2-one is a key synthetic intermediate for preparing 4,6-dichloroindole-2-carboxylic acid-based PET and SPECT radioligands designed to image the glycine binding site of the NMDA ion channel in vivo [1]. The scaffold has been successfully elaborated to ¹¹C- and ¹⁸F-labeled derivatives with retained nanomolar affinity [2]. For radiochemistry laboratories and imaging centers developing novel NMDA receptor PET tracers for neurological and psychiatric disease research, procurement of the pre-chlorinated oxindole building block eliminates the need for late-stage aromatic chlorination under radiochemical time constraints, streamlining the radiosynthetic route.

Selectivity Profiling: COX-2 Counter-Screening and Off-Target Liability Assessment

With a measured COX-2 IC₅₀ of approximately 100 µM [1], 4,6-dichloro-2H-indol-2-one is approximately three orders of magnitude weaker than celecoxib (IC₅₀ ≈ 0.03 µM) [2]. This low COX-2 activity makes the compound a suitable negative control or baseline scaffold for selectivity profiling campaigns where COX-2 inhibition constitutes an undesired off-target effect—particularly relevant in CNS drug discovery, where COX-2 activity can confound neuroinflammation readouts. For groups developing oxindole-based kinase or receptor modulators, 4,6-dichloro-2H-indol-2-one can serve as a COX-2-sparing comparator to benchmark selectivity improvements of newer derivatives.

Quote Request

Request a Quote for 4,6-Dichloro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.